molecular formula C18H22N2O3 B14976640 ethyl 3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate

ethyl 3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14976640
M. Wt: 314.4 g/mol
InChI Key: DCZZRUKJLGMPPS-UHFFFAOYSA-N
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Description

ETHYL 3,5-DIMETHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,5-DIMETHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the amination of ethyl 3,5-dimethyl-4-bromo-1H-pyrrole-2-carboxylate with 4-methylbenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,5-DIMETHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 3,5-DIMETHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3,5-DIMETHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,5-DIMETHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-[(4-methylphenyl)methylcarbamoyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C18H22N2O3/c1-5-23-18(22)16-12(3)15(13(4)20-16)17(21)19-10-14-8-6-11(2)7-9-14/h6-9,20H,5,10H2,1-4H3,(H,19,21)

InChI Key

DCZZRUKJLGMPPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCC2=CC=C(C=C2)C)C

Origin of Product

United States

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